

# 1,3-Distearoyl-2-chloropropanediol CAS number 26787-56-4

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## Compound of Interest

Compound Name: 1,3-Distearoyl-2-chloropropanediol

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An In-depth Technical Guide to **1,3-Distearoyl-2-chloropropanediol** CAS Number: 26787-56-4

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a comprehensive technical overview of **1,3-Distearoyl-2-chloropropanediol**, a diacylglycerol analogue belonging to the 2-monochloropropanediol (2-MCPD) ester family. Primarily known as a process contaminant formed in refined edible oils, this compound serves as a critical analytical standard in food safety research. This guide covers its physicochemical properties, a detailed synthesis protocol, analytical methodologies for its quantification, and an examination of its biological activity. The toxicological relevance of 2-MCPD esters stems from their in vivo hydrolysis, which releases free 2-MCPD and fatty acids, implicating potential cellular effects.

## Physicochemical Properties

**1,3-Distearoyl-2-chloropropanediol** is a lipid composed of a 2-chloropropanediol backbone with stearic acid chains esterified at the sn-1 and sn-3 positions.<sup>[1]</sup> Its properties are summarized below.

Property	Value	Reference(s)
CAS Number	26787-56-4	[2]
Molecular Formula	C <sub>39</sub> H <sub>75</sub> ClO <sub>4</sub>	[2][3]
Molecular Weight	643.46 g/mol	[2]
IUPAC Name	(2-chloro-3-octadecanoyloxypropyl) octadecanoate	[3]
Synonyms	2-Chloropropane-1,3-diyl distearate, Stearic acid, 2-chlorotrimethylene ester	[2][3]
Melting Point	51-53°C	
Appearance	White Solid	
Storage Temperature	-20°C	[1]
Purity (Commercial)	>99%	[2]
InChI Key	PYMWUYDMRZYIBN-UHFFFAOYSA-N	[2]

## Synthesis and Purification

While specific literature detailing the synthesis of **1,3-Distearoyl-2-chloropropanediol** is not readily available, a standard procedure can be derived from common organic synthesis techniques for ester formation. The logical approach is the acylation of 2-chloro-1,3-propanediol using stearoyl chloride.

## Experimental Protocol: Synthesis

Objective: To synthesize **1,3-Distearoyl-2-chloropropanediol** via esterification of 2-chloro-1,3-propanediol with stearoyl chloride.

Materials:

- 2-chloro-1,3-propanediol

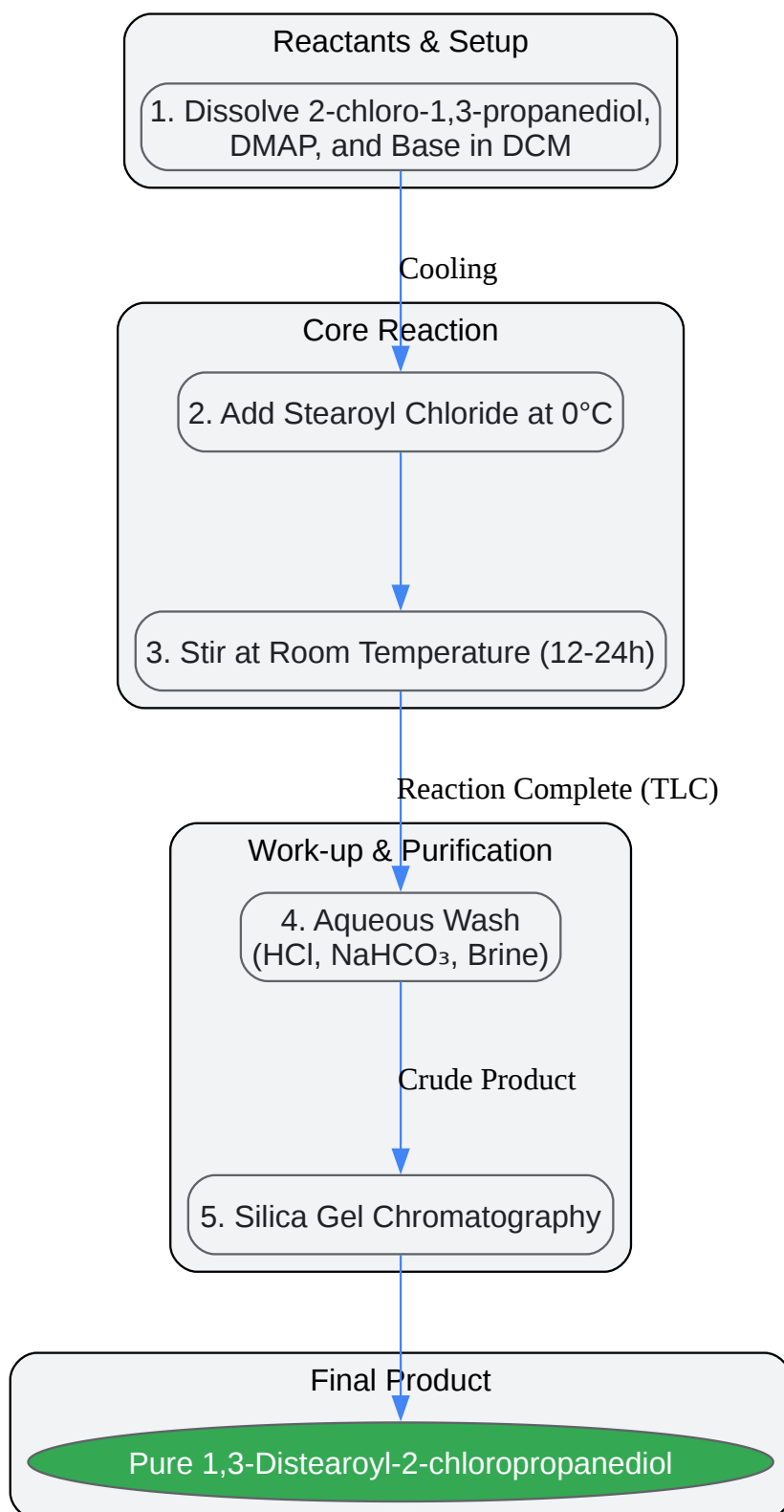
- Stearoyl chloride (2.2 equivalents)
- Anhydrous pyridine or triethylamine (as base)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as solvent)
- 4-Dimethylaminopyridine (DMAP) (catalyst)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

#### Procedure:

- **Reaction Setup:** In a dry, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-1,3-propanediol (1.0 eq) and a catalytic amount of DMAP in anhydrous DCM.
- **Addition of Base:** Add anhydrous pyridine or triethylamine (2.5 eq) to the solution and cool the mixture to  $0^\circ\text{C}$  in an ice bath.
- **Acylation:** Slowly add stearoyl chloride (2.2 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture.
- **Reaction:** Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:**
  - Quench the reaction by slowly adding water.

- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- Filter and concentrate the solvent in vacuo to obtain the crude product.
- Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **1,3-Distearoyl-2-chloropropanediol**.
- Characterization: Confirm the identity and purity of the final product using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

## Logical Workflow for Synthesis



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Caption: Workflow for the synthesis of **1,3-Distearoyl-2-chloropropanediol**.

## Analytical Methodology

The analysis of 2-MCPD esters like **1,3-Distearoyl-2-chloropropanediol** is critical in food science. The standard method involves liquid chromatography coupled with mass spectrometry.

## Experimental Protocol: LC-MS/MS Analysis

Objective: To detect and quantify **1,3-Distearoyl-2-chloropropanediol** in an oil matrix.

Instrumentation:

- Ultra-High Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (MS/MS) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source

Materials & Reagents:

- Sample Matrix: Refined vegetable oil (e.g., soybean, palm)
- SPE Cartridge: Silica gel solid-phase extraction cartridges
- Solvents: Hexane, Isopropanol, Methanol, Acetonitrile, Water (all LC-MS grade)
- Mobile Phase Additives: Formic acid, Ammonium formate
- Internal Standard: Deuterated **1,3-Distearoyl-2-chloropropanediol**-d5 (if available) or a similar deuterated diacyl-chloropropanediol standard.

Procedure:

- Sample Preparation (Solid-Phase Extraction):
  - Accurately weigh ~100 mg of the oil sample and dissolve in hexane.
  - Load the solution onto a pre-conditioned silica gel SPE cartridge.
  - Wash the cartridge with hexane to elute interfering triglycerides.

- Elute the target MCPD esters with a more polar solvent mixture (e.g., hexane:diethyl ether or hexane:acetone).
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase composition.
- UHPLC Separation:
  - Column: A reverse-phase C18 column suitable for lipid analysis (e.g., Waters ACQUITY UPLC BEH C18).
  - Mobile Phase A: Methanol/Water (e.g., 92:8 v/v) with 0.05% formic acid and 2 mM ammonium formate.[\[4\]](#)
  - Mobile Phase B: Isopropanol/Water (e.g., 98:2 v/v) with 0.05% formic acid and 2 mM ammonium formate.[\[4\]](#)[\[5\]](#)
  - Gradient: A suitable gradient program starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the nonpolar analyte.
  - Flow Rate: 0.2 - 0.4 mL/min.
  - Column Temperature: 30-40°C.
- MS/MS Detection:
  - Ionization Mode: Electrospray Ionization, Positive (ESI+).
  - Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for high-resolution mass spectrometry.
  - Precursor Ion: The  $[M+NH_4]^+$  or  $[M+Na]^+$  adduct is typically monitored. For  $C_{39}H_{75}ClO_4$ , the protonated molecule  $[M+H]^+$  is ~643.53 Da.
  - Fragment Ions: Select characteristic product ions for MRM transitions. These would typically correspond to the loss of a stearyl group or other specific fragmentations.

Data Analysis:

- Quantification is performed by constructing a calibration curve using certified reference standards of **1,3-Distearoyl-2-chloropropanediol**. An internal standard is used to correct for matrix effects and variations in extraction efficiency.

## Biological Activity and Toxicology

**1,3-Distearoyl-2-chloropropanediol** is not used in drug development and has no known therapeutic effect. Its significance lies in its role as a food contaminant.

## Mechanism of Action

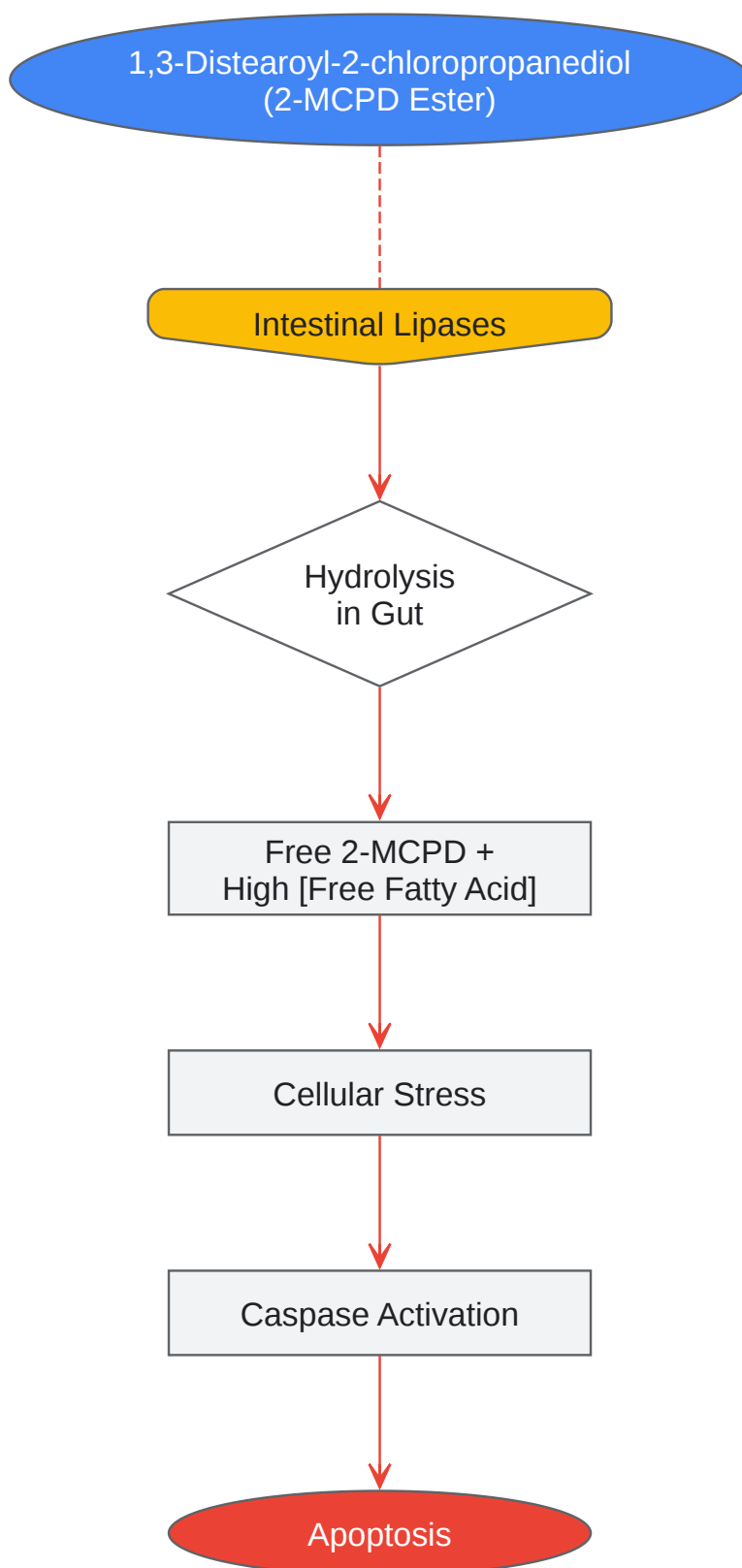
The primary mechanism of toxicity for 2-MCPD esters is not from the intact molecule itself but from its hydrolysis products. In vivo, intestinal lipases cleave the ester bonds, releasing free 2-MCPD and two molecules of stearic acid.[6]

- Free 2-MCPD: While toxicological data on 2-MCPD is less extensive than for its isomer, 3-MCPD, the class of chloropropanols is associated with potential health risks.[7]
- Free Fatty Acids: High concentrations of free fatty acids, such as stearic acid, can induce cellular stress and apoptosis (programmed cell death) in various cell types.

A study on human intestinal Caco-2 cells showed that while free 2-MCPD was not directly toxic up to 1 mM, certain 2-MCPD esters decreased cellular viability at concentrations above 10  $\mu$ M. [6] This effect was correlated with the induction of caspase activity, suggesting that the cytotoxicity may be attributed to apoptosis induced by the released free fatty acids.[6]

## Signaling Pathway: Postulated FFA-Induced Apoptosis





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Caption: Postulated pathway of 2-MCPD ester-induced cytotoxicity.

## Applications in Research

The primary application of **1,3-Distearoyl-2-chloropropanediol** is as a certified reference material and analytical standard.[2]

- **Food Safety:** It is used to develop and validate analytical methods for the detection and quantification of 2-MCPD esters in refined vegetable oils, fats, and processed foods.
- **Toxicology Studies:** As a pure substance, it can be used in in vitro and in vivo studies to understand the metabolism, transport, and specific toxicological effects of 2-MCPD esters.[6]
- **Quality Control:** Food manufacturers and regulatory agencies use it as a standard for monitoring contaminant levels and ensuring compliance with food safety regulations.

## Conclusion

**1,3-Distearoyl-2-chloropropanediol** (CAS 26787-56-4) is a well-defined chemical compound of significant interest in the field of food safety and toxicology. While it lacks direct therapeutic applications, its role as an analytical standard is indispensable for monitoring and mitigating the risks associated with 2-MCPD esters, a class of heat-induced food contaminants.

Understanding its properties, synthesis, and biological mechanism of action is crucial for researchers and professionals working to ensure the safety of the global food supply.

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